![molecular formula C22H18F3NO2 B2466840 N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide CAS No. 338400-64-9](/img/structure/B2466840.png)
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide, also known as BMTB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMTB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Neuroleptic Activity
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide and its related compounds have been explored for their neuroleptic (antipsychotic) activities. Research indicates that certain modifications in the benzamide structure can significantly enhance neuroleptic activity. For instance, the introduction of a benzyl group on the terminal nitrogen and a methyl group on the p-amino group of metoclopramide has been shown to increase activity. A specific compound from this research demonstrated potential as a potent drug with fewer side effects in the treatment of psychosis, suggesting a promising avenue for developing new antipsychotic medications (Iwanami et al., 1981).
Melanoma Imaging and Therapy
Benzamide derivatives have been studied for their potential in melanoma imaging and therapy. Some N-(dialkylaminoalkyl)benzamides have shown high melanoma uptake and tissue selectivity, making them promising candidates for melanoma scintigraphy and potentially for radionuclide therapy. The uptake of these compounds in melanoma is influenced by blood clearance rates and metabolic stability, emphasizing the importance of these factors in the design of effective melanoma imaging agents (Eisenhut et al., 2000).
Anti-Acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed significant anti-acetylcholinesterase activity. Modifications in the benzamide moiety, such as the introduction of bulky groups, have led to a substantial increase in activity. These findings point to the potential use of these compounds in the development of treatments for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Sugimoto et al., 1990).
properties
IUPAC Name |
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO2/c1-28-20-12-10-19(11-13-20)26(15-16-6-3-2-4-7-16)21(27)17-8-5-9-18(14-17)22(23,24)25/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELGCZBGCLTEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(4-methoxyphenyl)-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.